molecular formula C8H13IN2O2 B1455761 1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]- CAS No. 1342043-04-2

1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Cat. No. B1455761
M. Wt: 296.11 g/mol
InChI Key: WWDIQAXEOPZKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-” is a chemical compound with the molecular formula C8H13IN2O2 . It is a member of pyrazoles and an organoiodine compound . It is a valuable intermediate for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .


Molecular Structure Analysis

The molecular structure of “1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-” consists of eight carbon atoms, thirteen hydrogen atoms, one iodine atom, two nitrogen atoms, and two oxygen atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Also, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Synthesis and Biological Activity

  • Facile Synthesis and Antimicrobial Activity : A study reported the synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, highlighting their significant antibacterial and antifungal activities. This research emphasizes the compound's potential in creating fluorescence probes for biological imaging due to its redshift emission properties (Banoji et al., 2022).

  • Inhibition Against Lung Cancer Cells : Another study focused on the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, demonstrating their ability to inhibit the growth of A549 and H322 lung cancer cells, suggesting a promising avenue for cancer research (Zheng et al., 2011).

Chemical Synthesis and Structural Analysis

  • Regioselective Synthesis : A method for synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation was developed, showcasing high regioselectivity and yields. This technique marks an advancement in the synthesis processes, reducing reaction times and highlighting the compound's versatility in chemical synthesis (Machado et al., 2011).

  • Antioxidant Properties : Research into novel 3- (4-ethoxyphenyl) -5- (4-substituted) -4,5-dihydro-1H-pyrazole derivatives revealed moderate to good antioxidant activity, suggesting the compound's utility in developing new antioxidant agents. This study provides insight into the structure-activity relationship, indicating the potential for further exploration in pharmaceutical applications (Lakshminarayanan et al., 2020).

Material Science and Engineering

  • Crystal Structure and Fluorescent Properties : A series of fluorescent compounds containing the pyrazolo[1,5-a]pyrazin-4(5H)-one moiety were synthesized, with their structures confirmed by various spectroscopic methods. The study delved into the optical properties of these compounds, providing a foundation for future research in materials science, particularly in the development of fluorescent materials for technological applications (Zheng et al., 2011).

properties

IUPAC Name

4-iodo-1-[2-(2-methoxyethoxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13IN2O2/c1-12-4-5-13-3-2-11-7-8(9)6-10-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDIQAXEOPZKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCN1C=C(C=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 4-iodo-1-[2-(2-methoxyethoxy)ethyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.